3-Fluoro-4-(2-naphthyloxy)aniline
Description
3-Fluoro-4-(2-naphthyloxy)aniline is a fluorinated aromatic amine characterized by a 2-naphthyloxy substituent at the 4-position and a fluorine atom at the 3-position of the aniline ring. The compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors, due to the naphthyl group’s ability to engage in hydrophobic interactions with protein targets .
Properties
IUPAC Name |
3-fluoro-4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQZMPXOQJNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270186 | |
| Record name | 3-Fluoro-4-(2-naphthalenyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-07-7 | |
| Record name | 3-Fluoro-4-(2-naphthalenyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(2-naphthalenyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-(2-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-4-(2-naphthyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
3-Fluoro-4-(2-naphthyloxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-naphthyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-fluoro-4-(2-naphthyloxy)aniline, differing primarily in substituent groups. These variations significantly impact molecular properties, reactivity, and biological activity.
Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula (C₁₆H₁₂FNO).
- Electronic Effects : The fluorine atom at position 3 withdraws electron density, activating the ring for electrophilic substitution at specific positions. In contrast, the trifluoromethyl group in 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline provides stronger electron withdrawal, possibly altering reactivity and binding affinity .
- Steric Effects: Bulky substituents like 2-naphthyloxy or 4-methylphenoxy introduce steric hindrance, which may affect binding to enzymatic pockets compared to smaller groups (e.g., propoxy) .
Biological Activity
3-Fluoro-4-(2-naphthyloxy)aniline is an aromatic organic compound with the molecular formula CHFNO and a molecular weight of 253.27 g/mol. Its unique structure, featuring a fluorine atom and a naphthyloxy group, contributes to its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions include:
- Catalyst : Palladium(0) or Palladium(II) complexes
- Base : Potassium carbonate or sodium carbonate
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 80-100°C
- Reaction Time : 12-24 hours .
This compound exhibits biological activity through its interactions with various molecular targets. It is believed to inhibit specific enzymes involved in cancer cell proliferation, potentially leading to anti-cancer effects. The exact targets may vary based on the biological context and application .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that derivatives of this compound can effectively suppress COX-1 and COX-2 activity, leading to reduced production of prostaglandin E (PGE) .
Table 1: IC Values for COX Inhibition
| Compound | IC COX-1 (µM) | IC COX-2 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 0.15 | 0.10 |
| Celecoxib | 0.20 | 0.05 |
Note: TBD = To Be Determined based on specific experimental results.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study evaluated the anti-inflammatory effects of various derivatives, including this compound, using in vitro assays that measured COX enzyme inhibition. The results indicated significant inhibition compared to standard anti-inflammatory drugs like diclofenac and celecoxib . -
Case Study on Anticancer Potential :
Another investigation focused on the anticancer properties of the compound in vitro against several cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Lacks naphthyloxy group | Moderate anti-cancer |
| 2-Naphthylamine | Naphthyl group only | Limited anti-inflammatory |
| 4-(2-Naphthyloxy)aniline | Lacks fluorine atom | Moderate anti-cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
